Acetic acid;2-methoxyhexan-1-ol
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Overview
Description
Acetic acid;2-methoxyhexan-1-ol, also known as 1-Hexanol,2-methoxy-,acetate, is a chemical compound with the molecular formula C9H20O4 and a molecular weight of 192.253 g/mol . This compound is an ester formed from acetic acid and 2-methoxyhexan-1-ol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-methoxyhexan-1-ol typically involves the esterification of acetic acid with 2-methoxyhexan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .
Industrial Production Methods: Industrial production of esters like this compound often employs similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acetic acid;2-methoxyhexan-1-ol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2-methoxyhexan-1-ol in the presence of a strong acid or base.
Oxidation: The alcohol group in 2-methoxyhexan-1-ol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: Acetic acid and 2-methoxyhexan-1-ol.
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Scientific Research Applications
Acetic acid;2-methoxyhexan-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of acetic acid;2-methoxyhexan-1-ol primarily involves its hydrolysis by esterases to release acetic acid and 2-methoxyhexan-1-ol. These products can then participate in various biochemical pathways. Acetic acid can act as a metabolic intermediate, while 2-methoxyhexan-1-ol can be further metabolized or utilized in cellular processes .
Comparison with Similar Compounds
Methoxyacetic acid: A derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a methoxy group.
Ethyl acetate: Another ester formed from acetic acid and ethanol, commonly used as a solvent in laboratories and industry.
Uniqueness: Acetic acid;2-methoxyhexan-1-ol is unique due to its specific structure, which combines the properties of acetic acid and 2-methoxyhexan-1-ol. This combination allows it to participate in a variety of chemical reactions and makes it useful in different applications compared to other esters .
Properties
CAS No. |
88536-60-1 |
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Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
acetic acid;2-methoxyhexan-1-ol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-3-4-5-7(6-8)9-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
HVVRGFBAONQVJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)OC.CC(=O)O |
Origin of Product |
United States |
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